molecular formula C24H26ClN3OS B15037647 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

Cat. No.: B15037647
M. Wt: 440.0 g/mol
InChI Key: QSBMIVRKDIKZFV-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 3,4-dihydroquinoline core substituted with a 4-chlorophenyl group and three methyl groups, linked to an ethanone moiety bearing a sulfanyl bridge to a 1-methylimidazole ring (Figure 1).

Properties

Molecular Formula

C24H26ClN3OS

Molecular Weight

440.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C24H26ClN3OS/c1-23(2)16-24(3,17-9-11-18(25)12-10-17)19-7-5-6-8-20(19)28(23)21(29)15-30-22-26-13-14-27(22)4/h5-14H,15-16H2,1-4H3

InChI Key

QSBMIVRKDIKZFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC=CN3C)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group and the imidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, categorized by shared motifs:

Imidazole Sulfanyl Ethanone Derivatives

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Activities Source
1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone Biphenyl, 1-methylimidazole ~337.4 Unspecified (structural analog for binding studies)
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4-Chlorophenyl, dihydroimidazole ~296.8 Potential kinase/S1PR3 modulation (CRHBP/S1PR3)
Target Compound 4-Chlorophenyl-dihydroquinoline, 1-methylimidazole ~453.9* Hypothesized antifungal/anti-inflammatory activity N/A

Notes:

  • The biphenyl analog () lacks the dihydroquinoline core but shares the imidazole sulfanyl ethanone motif, suggesting comparable solubility and metabolic stability.
  • The dihydroimidazole derivative () demonstrates affinity for sphingosine 1-phosphate receptors (S1PR3), implying that the target compound’s imidazole group may similarly engage lipid signaling pathways .

Antifungal/Antimicrobial Analogs

Compound Name Core Structure MIC Values (μg/mL) Key Findings Source
Sertaconazole () Dichlorophenyl-imidazole ≤1.0 (Candida spp.) Broad-spectrum antifungal activity
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone () Piperazine-imidazole 3.1–25 (bacterial/fungal) Comparable to fluconazole in efficacy
Target Compound Dihydroquinoline-imidazole Not reported Potential activity via CYP51 inhibition (hypothesis) N/A

Notes:

  • The dihydroquinoline core in the target compound may enhance membrane permeability compared to sertaconazole’s dichlorophenyl group .
  • Piperazine-imidazole hybrids () highlight the importance of the imidazole ring in antimicrobial activity, suggesting the target compound could be optimized for similar applications .

Structural and Crystallographic Insights

  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (–14): Crystal structure reveals a planar ethanone-triazole system stabilized by C–H···O hydrogen bonds.
  • 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one (): Thiadiazole-triazole hybrid shows enhanced rigidity, suggesting that the target compound’s dihydroquinoline core may improve conformational stability for receptor binding .

Biological Activity

The compound 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a complex heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be broken down into its key components:

  • Dihydroquinoline moiety : Provides a framework for biological activity.
  • Chlorophenyl group : May contribute to interaction with biological targets.
  • Imidazolyl sulfanyl group : Implicated in enhancing bioactivity through sulfur interactions.

Pharmacological Properties

  • Metabotropic Glutamate Receptor Modulation :
    • The compound has been identified as a modulator of metabotropic glutamate receptors (mGluRs), which are involved in various neurological processes. This modulation suggests potential applications in treating neurological disorders .
  • Antibacterial Activity :
    • Preliminary studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy was compared to standard antibiotics, showing promising results .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and urease. In particular, it demonstrated strong AChE inhibition with IC50 values significantly lower than those of reference compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The presence of the imidazole ring suggests potential binding to receptors involved in neurotransmission.
  • Enzyme Inhibition : The structural features allow for interaction with active sites of enzymes like AChE and urease, leading to decreased enzymatic activity.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound on neuronal cell lines exposed to neurotoxic agents. Results indicated that treatment with the compound reduced cell death and oxidative stress markers significantly compared to untreated controls.

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control500
Compound8540

Study 2: Antibacterial Efficacy

In vitro assays evaluated the antibacterial properties against multiple bacterial strains. The compound showed varying degrees of effectiveness.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Salmonella typhi2015
Bacillus subtilis1820
Escherichia coli1050

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